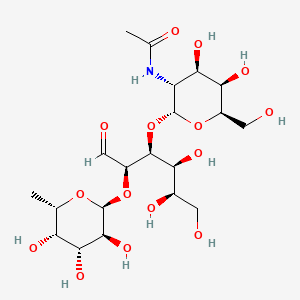

Blood-group A trisaccharide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-4,5,6-trihydroxy-1-oxo-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO15/c1-6-12(27)16(31)17(32)20(33-6)35-10(5-24)18(13(28)8(26)3-22)36-19-11(21-7(2)25)15(30)14(29)9(4-23)34-19/h5-6,8-20,22-23,26-32H,3-4H2,1-2H3,(H,21,25)/t6-,8+,9+,10-,11+,12+,13-,14-,15+,16+,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZWAAFMRTZQGV-ULZIYQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198042 | |

| Record name | a-Trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49777-13-1 | |

| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49777-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | a-Trisaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049777131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | a-Trisaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-TRISACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104QT2V1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

blood group A trisaccharide structure elucidation

An In-depth Technical Guide to the Structural Elucidation of the Blood Group A Trisaccharide

Introduction

The ABO blood group system, a cornerstone of transfusion medicine, is defined by the carbohydrate structures present on the surface of red blood cells and other tissues.[1][2] The antigen that confers the A blood type is a specific oligosaccharide, the terminal portion of which is a branched trisaccharide.[3][4] Elucidating the precise structure of this A-determinant was a critical step in understanding the molecular basis of blood compatibility and has significant implications for immunology, glycobiology, and drug development.[3] This technical guide details the multidisciplinary approach and key experimental methodologies employed to determine the definitive structure of the blood group A trisaccharide: α-L-Fucopyranosyl-(1→2)-[α-D-N-acetylgalactosaminyl-(1→3)]-D-galactose.

The Final Elucidated Structure

The blood group A antigen is characterized by a terminal trisaccharide composed of three monosaccharide units: L-fucose (Fuc), D-galactose (Gal), and N-acetyl-D-galactosamine (GalNAc).[1] The definitive structure was established as GalNAcα1-3(Fucα1-2)Gal.[5] This indicates that an N-acetylgalactosamine residue is linked via an α-1,3 glycosidic bond to a central galactose unit, which is itself substituted with an L-fucose residue through an α-1,2 glycosidic bond.[3]

Methodologies for Structural Elucidation

The determination of this complex carbohydrate structure required a combination of enzymatic, spectroscopic, and crystallographic techniques. No single method was sufficient for complete characterization, but together they provided overlapping and confirmatory evidence.[6]

Enzymatic Degradation

Enzymatic methods were fundamental in identifying the terminal monosaccharides and the nature of their linkages. By using specific exoglycosidases that cleave terminal sugars with specific anomeric configurations (α or β), the sequence and linkage types can be inferred.

-

α-N-Acetylgalactosaminidase : Treatment with this enzyme, often sourced from microorganisms like Clostridium tertium, leads to the destruction of blood group A activity.[7] This specific removal of the terminal GalNAc residue confirmed its terminal position and its role as the immunodominant sugar for the A antigen.

-

α-L-Fucosidase : This enzyme specifically cleaves terminal α-L-fucose residues. Its application helped establish the presence and anomeric configuration of the fucose linkage.

-

Enzymatic Conversion : More recently, enzymes from gut bacteria (Flavonifractor plautii) have been identified that can efficiently remove the terminal N-acetylgalactosamine, converting type A red blood cells to universal type O cells.[8][9] This process further confirms the terminal GalNAc as the key determinant of the A antigen.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight, composition, and sequence of oligosaccharides.

-

Tandem Mass Spectrometry (MS/MS) : Techniques like negative-ion electrospray ionization with collision-induced dissociation (ESI-CID-MS/MS) provide highly informative fragmentation patterns.[6] The fragmentation of the trisaccharide yields specific ions (B, C, Y, and Z ions) that reveal the sequence of monosaccharides and the branching pattern. For example, the mass difference between fragment ions can indicate the loss of a fucose or a hexosamine residue, allowing the sequence to be pieced together.[6][10]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS (B15284909) : This technique is highly sensitive and can be used for the analysis of complex mixtures, including genotyping the enzymes responsible for antigen synthesis.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of oligosaccharides in solution. It provides detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the three-dimensional conformation.

-

1D ¹H NMR : The anomeric region (typically 4.5-5.5 ppm) of the proton NMR spectrum provides information on the number and type of monosaccharide residues and their anomeric configurations (α or β), based on the chemical shifts and coupling constants (³J_H1,H2_).

-

2D NMR Spectroscopy : A suite of 2D NMR experiments is required for a complete assignment of all proton and carbon signals.[13][14]

-

COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons within each sugar ring.

-

TOCSY (Total Correlation Spectroscopy) : Establishes the complete spin system for each monosaccharide residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space correlations between protons, which is crucial for determining the sequence and linkage positions (e.g., a NOE between H1 of GalNAc and H3 of Gal confirms the 1→3 linkage).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, providing definitive evidence for glycosidic linkage positions.

-

X-ray Crystallography

X-ray crystallography provides the most precise and unambiguous three-dimensional structure of a molecule. To achieve this, the blood group A trisaccharide was co-crystallized with a carbohydrate-binding protein, such as a lectin or a viral capsid protein.[15][16][17] The analysis of the resulting complex at high resolution (e.g., 2.0 Å) allows for the direct visualization of the electron density of the trisaccharide, confirming its covalent structure, stereochemistry, and preferred conformation, including the chair conformations of the individual sugar rings.[15][17]

Quantitative Data Summary

The structural elucidation of the blood group A trisaccharide yielded specific quantitative data from various analytical methods.

Table 1: Representative ¹H NMR Chemical Shift Data (Note: Chemical shifts are dependent on solvent and temperature. Data is representative.)

| Monosaccharide Residue | Proton | Chemical Shift (ppm) |

| α-L-Fuc | H-1 | ~5.10 |

| H-5 | ~4.25 | |

| H-6 (CH₃) | ~1.20 | |

| α-D-GalNAc | H-1 | ~4.95 |

| NAc (CH₃) | ~2.05 | |

| β-D-Gal | H-1 | ~4.60 |

| H-2 | ~3.55 | |

| H-3 | ~3.80 |

Table 2: Key MS/MS Fragmentation Data (Negative Ion Mode)

| m/z (mass-to-charge) | Ion Type | Inferred Structure/Loss |

| 528 | [M-H]⁻ | Intact Trisaccharide |

| 365 | Y-ion | Loss of GalNAc |

| 382 | B-ion | Loss of Fucose |

| 220 | C-ion | Cleavage at Gal-GalNAc linkage |

Experimental Workflows and Pathways

The following diagrams illustrate the logical workflows and pathways central to the structural determination process.

Detailed Experimental Protocols

Protocol 1: Enzymatic Digestion for Linkage Analysis

-

Preparation : Dissolve a purified sample of the blood group A oligosaccharide (approx. 10-50 µg) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Enzyme Addition : Aliquot the sample into separate microcentrifuge tubes. To each tube, add a specific glycosidase (e.g., α-N-acetylgalactosaminidase, α-L-fucosidase) at a concentration of ~1-5 mU. Include a control sample with no enzyme.

-

Incubation : Incubate all samples at 37°C for 12-24 hours to ensure complete digestion.

-

Termination : Stop the reaction by heat inactivation (boiling for 5 minutes).

-

Analysis : Analyze the reaction products using Thin Layer Chromatography (TLC), High-Performance Anion-Exchange Chromatography (HPAEC-PAD), or Mass Spectrometry to identify the cleaved monosaccharides and the remaining oligosaccharide structure. A change in chromatographic mobility or molecular weight compared to the control indicates successful enzymatic cleavage.

Protocol 2: NMR Spectroscopy for Structural Determination

-

Sample Preparation : Exchange the purified oligosaccharide sample (approx. 500 µg to 1 mg) into deuterium (B1214612) oxide (D₂O) by repeated lyophilization. Dissolve the final product in 99.96% D₂O.

-

1D ¹H Spectrum Acquisition : Acquire a standard 1D proton spectrum at a high-field spectrometer (e.g., 500 or 600 MHz) to assess sample purity and identify anomeric protons.[6]

-

2D COSY/TOCSY Acquisition : Acquire a DQF-COSY or TOCSY spectrum to establish proton-proton connectivities within each sugar ring. Use a mixing time of ~80-120 ms for the TOCSY experiment.

-

2D NOESY/ROESY Acquisition : Acquire a NOESY or ROESY spectrum with a mixing time of ~200-400 ms to identify through-space correlations. Inter-residue NOEs (e.g., H1' to H3) are critical for determining the glycosidic linkage.

-

2D HSQC/HMBC Acquisition : Acquire ¹H-¹³C HSQC and HMBC spectra to assign all carbon resonances and to unequivocally confirm the linkage positions through three-bond correlations (e.g., Fuc H1 to Gal C2; GalNAc H1 to Gal C3).[13]

-

Data Processing and Analysis : Process all spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton and carbon signals sequentially, starting from the anomeric protons, to build the complete structure.

Protocol 3: Co-crystallization for X-ray Diffraction Analysis

-

Protein and Ligand Preparation : Prepare a highly purified and concentrated solution of a binding protein (e.g., Norovirus P domain) and the synthetic blood group A trisaccharide.[15][17]

-

Crystallization Screening : Use the hanging drop or sitting drop vapor diffusion method. Mix the protein solution with the trisaccharide at a significant molar excess (e.g., 65-fold) of the ligand.[15][17] Pipette this mixture onto a coverslip and suspend it over a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).

-

Crystal Optimization : Screen a wide range of conditions (pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.

-

Data Collection : Harvest a suitable crystal, cryo-protect it (if necessary), and expose it to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.

-

Structure Solution and Refinement : Process the diffraction data. Solve the structure using molecular replacement if a model of the protein is available. Build the trisaccharide ligand into the observed electron density map and refine the complete structure to achieve high resolution and good validation statistics.[15][17]

References

- 1. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Synthesis of Blood Group Antigenic A Trisaccharide and Its Biotinylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis of Blood Group Antigenic A Trisaccharide and Its Biotinylated Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Typing of Blood-Group Antigens on Neutral Oligosaccharides by Negative-Ion Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic Conversion of Group A Blood to Universal Group O Blood - Transfusion News [transfusionnews.com]

- 9. Enzymatic bioconversion of blood group A to universal blood group O: a breakthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The determination of the structure of blood group oligosaccharides from fully assigned 1H-n.m.r. spectra for solutions in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Structural basis for the recognition of blood group trisaccharides by norovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Basis for the Recognition of Blood Group Trisaccharides by Norovirus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Blood Group A Trisaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, biological synthesis, and experimental analysis of the Blood Group A trisaccharide. This oligosaccharide is the terminal residue of all A blood group antigens and is a critical determinant in immunology, transfusion medicine, and glycobiology research.[1][2]

Core Chemical and Physical Properties

The Blood Group A trisaccharide, systematically named α-D-GalNAc-(1→3)-[α-L-Fuc-(1→2)]-β-D-Gal, is a branched oligosaccharide.[3][4] Its structure and physicochemical properties are fundamental to its biological recognition and function.

Structural and Molecular Data

The key quantitative chemical properties of the Blood Group A trisaccharide are summarized below.

| Property | Value | Citation(s) |

| Systematic Name | α-D-GalNAc-(1→3)-[α-L-Fuc-(1→2)]-β-D-Gal | [3][5] |

| Molecular Formula | C₂₀H₃₅NO₁₅ | [5] |

| Molecular Weight | 529.49 g/mol | [5] |

| Appearance | White to Off-white Powder | [No new citation] |

| Boiling Point | 977.20 °C (Predicted) | [5] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [No new citation] |

| Solubility | Soluble in water (D₂O), dimethyl sulfoxide (B87167) (DMSO), and pyridine. | [3][6] |

| Long-Term Storage | Store at or below -15°C. | [5] |

Note: An experimental melting point is not well-documented, as complex oligosaccharides often decompose upon heating. Similarly, a definitive specific rotation ([α]D) for the native trisaccharide is not consistently reported in the literature; values typically correspond to synthetic derivatives with linkers.[3][4]

Biological Synthesis Pathway

The biosynthesis of the Blood Group A antigen is a precise enzymatic process occurring in the Golgi apparatus. The final step involves the modification of a common precursor, the H antigen.

The key transformation is catalyzed by the A transferase, an N-acetylgalactosaminyltransferase. This enzyme transfers an N-acetylgalactosamine (GalNAc) residue from a donor substrate, UDP-GalNAc, to the terminal galactose of the H antigen.[7] This reaction requires the presence of manganese ions (Mn²⁺) as an essential cofactor.

Caption: Biosynthesis of the Blood Group A Antigen from the H Antigen precursor.

Experimental Protocols

The synthesis and characterization of the Blood Group A trisaccharide require a multi-step approach involving complex organic chemistry and advanced analytical techniques.

General Experimental Workflow

A typical workflow for obtaining and verifying the structure of the Blood Group A trisaccharide, whether through chemical synthesis or isolation from natural sources, follows a standardized process of purification and rigorous characterization.

Caption: General experimental workflow for synthesis, purification, and analysis.

Representative Chemical Synthesis Protocol

Chemical synthesis of the A trisaccharide is a complex process involving the strategic use of protecting groups and stereoselective glycosylation reactions. The following is a summarized protocol based on established methodologies.[1][2][3]

-

Preparation of Building Blocks: Monosaccharide units (fucose, galactose, N-acetylgalactosamine) are prepared with appropriate protecting groups to ensure only the desired hydroxyl groups react. This often involves benzoyl (Bz), benzyl (B1604629) (Bn), or silylene groups.

-

Disaccharide Assembly (Fucosylation): A protected galactose acceptor is fucosylated using a protected fucose donor (e.g., a thioglycoside or selenoglycoside) under the promotion of a thiophilic activator (e.g., MeOTf). The reaction is performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) with molecular sieves to exclude water.[3]

-

Purification: The resulting disaccharide is purified from the reaction mixture using flash column chromatography on silica gel.

-

Trisaccharide Assembly (Glycosylation): The purified and appropriately deprotected disaccharide (now the acceptor) is glycosylated with a protected N-azido-galactosamine donor. The use of an azido (B1232118) group in place of an acetamido group is common to avoid side reactions. The reaction conditions are similar to the first glycosylation step.[3]

-

Final Deprotection and Modification:

-

All ester-based protecting groups (e.g., benzoyl) are removed via saponification (e.g., using sodium methoxide (B1231860) in methanol).

-

The azido group is reduced to an amine via hydrogenolysis (e.g., using H₂ and a palladium catalyst).

-

The newly formed amine is N-acetylated using acetic anhydride (B1165640) (Ac₂O) in a solvent mixture like methanol (B129727) and triethylamine.[3]

-

Any remaining protecting groups (e.g., benzyl) are removed, typically by a final hydrogenolysis step.

-

-

Final Purification: The final, unprotected trisaccharide is purified using gel-filtration chromatography (e.g., on a Sephadex or TSK column) eluted with a volatile buffer like aqueous acetic acid.[3]

NMR Spectroscopy Analysis Protocol

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the unambiguous structural determination of oligosaccharides.[8][9][10]

-

Sample Preparation: Approximately 1-5 mg of the purified trisaccharide is dissolved in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O). The sample may be lyophilized from D₂O multiple times to exchange all labile protons (from OH groups) with deuterium.

-

1D ¹H NMR Acquisition: A one-dimensional proton spectrum is acquired to get an overview of the sample. Key signals include the anomeric protons (typically δ 4.5-5.5 ppm), the fucose methyl group (δ ~1.2 ppm), and the N-acetyl group (δ ~2.0 ppm). Water suppression is applied to reduce the large HOD signal.[3]

-

2D Homonuclear (¹H-¹H) NMR:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbons (e.g., H-1 to H-2, H-2 to H-3). It is used to trace the proton network within each monosaccharide ring.[11]

-

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation along an entire spin system, allowing for the assignment of most or all protons within a single sugar residue starting from the anomeric proton.[12]

-

-

2D Heteronuclear (¹H-¹³C) NMR:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for determining the glycosidic linkages by identifying correlations between an anomeric proton (e.g., Fuc H-1) and the carbon at the linkage position on the adjacent sugar (e.g., Gal C-2).[11]

-

-

Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals, confirmation of the α/β anomeric configurations via J-coupling constants, and verification of the (1→2) and (1→3) glycosidic linkages.[3][4]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is used to confirm the elemental composition of the trisaccharide by providing a highly accurate mass measurement. Electrospray Ionization (ESI) is a common technique for this analysis.[13][14][15]

-

Sample Preparation: A stock solution of the purified trisaccharide is prepared at ~1 mg/mL in a suitable solvent (e.g., water or methanol). This stock is then diluted to a final concentration of approximately 1-10 µg/mL using a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[14]

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.

-

Infusion and Ionization: The diluted sample is introduced into the ESI source via direct infusion or through an LC system. A high voltage is applied, causing the sample to form a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, charged molecular ions ([M+H]⁺, [M+Na]⁺, etc.) are released into the gas phase and enter the mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) of the ions with high resolution (typically to four or five decimal places).

-

Data Analysis: The measured m/z is used to calculate the exact mass of the analyte. This experimental mass is compared to the theoretical mass calculated from the molecular formula (C₂₀H₃₅NO₁₅). A match within a small tolerance (typically <5 ppm) confirms the elemental composition.[3] For the A trisaccharide, the expected protonated ion [M+H]⁺ would have a theoretical m/z of 530.2185.

References

- 1. The Synthesis of Blood Group Antigenic A Trisaccharide and Its Biotinylated Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of blood group A and B (type 2) tetrasaccharides. A strategy with fucosylation at the last stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Synthesis of Blood Group Antigenic A Trisaccharide and Its Biotinylated Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blood Group A trisaccharide | 49777-13-1 | OB04438 [biosynth.com]

- 6. The determination of the structure of blood group oligosaccharides from fully assigned 1H-n.m.r. spectra for solutions in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of blood group A and B trisaccharide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for the rapid assignment of 1H NMR spectra of oligosaccharides using homonuclear Hartmann-Hahn spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cigs.unimo.it [cigs.unimo.it]

- 10. academic.oup.com [academic.oup.com]

- 11. globalsciencebooks.info [globalsciencebooks.info]

- 12. mdpi.com [mdpi.com]

- 13. Simple Method for De Novo Structural Determination of Underivatised Glucose Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Blood Group A Trisaccharide in Cell Recognition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The blood group A trisaccharide, GalNAc(α1-3)[Fuc(α1-2)]Gal, is a critical determinant in cellular identity and interaction. As the terminal glycan motif of blood group A antigens, its role extends far beyond hemagglutination, influencing cell-cell recognition, host-pathogen interactions, and cancer progression. This technical guide provides an in-depth exploration of the core functions of the blood group A trisaccharide. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in glycobiology and therapeutic development.

Core Structure and Biosynthesis

The blood group A antigen is defined by a terminal trisaccharide structure present on glycoproteins and glycolipids on the surface of various cells, including red blood cells and epithelial cells.[1] This determinant is synthesized from the H antigen, which is the precursor for both A and B antigens.[1]

The synthesis is a two-step enzymatic process:

-

Formation of the H antigen: A fucosyltransferase (FUT1 or FUT2) adds an L-fucose residue in an α1-2 linkage to a terminal galactose (Gal) of a precursor oligosaccharide chain.[2]

-

Formation of the A antigen: An N-acetylgalactosaminyltransferase (GTA), encoded by the ABO gene, adds an N-acetylgalactosamine (GalNAc) residue in an α1-3 linkage to the galactose of the H antigen.[3][4] Individuals with the A allele of the ABO gene express a functional GTA.[4]

The final structure of the blood group A trisaccharide is therefore GalNAc(α1-3)[Fuc(α1-2)]Gal.[5]

Caption: Biosynthetic pathway of the Blood Group A antigen.

Role in Cellular Recognition and Interaction

The blood group A trisaccharide is a key molecule in self vs. non-self recognition, primarily mediated by its interaction with antibodies and lectins.

Immune Recognition

The ABO blood group system is fundamental to transfusion medicine. Individuals lacking the A antigen (i.e., blood types B and O) naturally produce anti-A antibodies. Transfusion of A-positive blood into these individuals leads to an acute hemolytic transfusion reaction, a life-threatening condition mediated by complement-dependent cytotoxicity.

Lectin Binding

Lectins are carbohydrate-binding proteins that can recognize specific glycan structures. Several lectins exhibit specificity for the blood group A trisaccharide. This interaction is crucial for laboratory-based cell typing and has biological implications in cell adhesion and signaling.[6]

| Lectin | Source | Primary Specificity |

| Helix Pomatia Agglutinin (HPA) | Helix pomatia (Roman snail) | α-GalNAc (A antigen) |

| Dolichos Biflorus Agglutinin (DBA) | Dolichos biflorus (Horse gram) | α-GalNAc (specifically A1 subtype)[6] |

| Vicia Villosa Agglutinin (VVA) | Vicia villosa (Hairy vetch) | α- and β-linked terminal GalNAc |

Table 1: Lectins with Affinity for Blood Group A Antigen. Data sourced from various lectin specificity studies.[6][7][8]

Involvement in Host-Pathogen Interactions

The blood group A trisaccharide can act as a receptor or co-receptor for various pathogens, influencing host susceptibility to infection.

Norovirus

Human noroviruses, a major cause of acute gastroenteritis, recognize histo-blood group antigens (HBGAs) for attachment to host cells.[9][10] Different norovirus strains exhibit distinct binding patterns to HBGAs.[10] Strains in the "A/B-binding group" can recognize the A trisaccharide.[10] The interaction is primarily mediated by the P domain of the viral capsid protein, with the fucose residue of the antigen playing a key role in binding.[11]

| Norovirus Strain (Example) | Ligand | Intrinsic Association Constant (Ka,int) (M⁻¹) |

| GII.4 | A trisaccharide | 1000 - 4000 |

| GII.4 | B trisaccharide | 1000 - 4000 |

| GII.4 | H disaccharide | ~500 - 2300 |

Table 2: Binding Affinities of Norovirus GII.4 Virus-Like Particles (VLPs) to HBGA Oligosaccharides. The intrinsic affinities are consistently higher for the VLP compared to the P particle, but generally within a factor of three.[12]

Helicobacter pylori

Helicobacter pylori, a bacterium linked to gastritis, ulcers, and gastric cancer, adheres to the gastric epithelium.[13][14] While its primary receptor is the Lewis b (Leᵇ) antigen, the presence of the blood group A trisaccharide can modulate this interaction. The addition of the terminal GalNAc residue to the H antigen to form the A antigen can mask the Leᵇ epitope, potentially reducing the availability of receptors for H. pylori in individuals with blood group A.[13] However, some studies suggest that individuals with blood group A are more prone to be infected by H. pylori.[15][16] The blood group antigen-binding adhesin (BabA) is a key bacterial protein in this process.[1][11]

Caption: Interaction of the A trisaccharide with pathogens.

Association with Cancer

Epidemiological studies have consistently linked the ABO blood group to the risk and prognosis of several cancers, particularly those of the gastrointestinal tract.

Increased Cancer Risk

Individuals with blood group A have a statistically significant increased risk of developing certain cancers compared to individuals with other blood groups, especially type O.[17] This association is prominent for gastric and pancreatic cancer. The changes in blood group antigen expression on cell surfaces are thought to affect cell adhesion, membrane signaling, and immune surveillance of malignant cells.[18][19][20]

| Cancer Type | Comparison | Pooled Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Gastric Cancer | A vs. Non-A | 1.18 | 1.13 - 1.24 | Zhang et al. (2014)[17] |

| A vs. O | 1.19 | 1.13 - 1.25 | Gong et al. (2019)[21][22] | |

| Pancreatic Cancer | A vs. Non-A | 1.23 | 1.15 - 1.32 | Zhang et al. (2014)[17] |

| A vs. O | 1.40 | 1.32 - 1.49 | Risch et al. (2013)[23][24] | |

| A vs. O | 1.32 | 1.02 - 1.72 | Wolpin et al. (2009)[25] | |

| Ovarian Cancer | A vs. Non-A | 1.16 | 1.04 - 1.27 | Zhang et al. (2014)[17] |

Table 3: Meta-Analysis of Odds Ratios for Cancer Risk Associated with Blood Group A.

Role in Tumor Progression

The expression of blood group antigens is often altered in malignant tissues. This can include the loss of A antigen expression or the neo-expression of incompatible antigens.[20] Such changes can impact cell motility and metastatic potential.[18] Recent research suggests that inducing the expression of blood group A antigens on tumor cells in individuals with blood types O or B could be a novel therapeutic strategy, leveraging the naturally occurring anti-A antibodies to trigger an immune response against the tumor.[26]

Caption: Logical flow of blood group A's role in cancer.

Experimental Protocols

Investigating the blood group A trisaccharide requires a variety of specialized techniques. Below are outlines of key experimental protocols.

Protocol: Indirect ELISA for Anti-A Antibody Quantification

This protocol is used to measure the concentration of anti-A antibodies in serum samples.

Objective: To quantify IgM and IgG isotypes of anti-A antibodies.

Materials:

-

96-well polystyrene microtiter plates

-

Blood group A substance (for coating)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Patient/control serum samples

-

Enzyme-conjugated secondary antibodies (e.g., anti-human IgM-HRP, anti-human IgG-HRP)

-

Chromogenic substrate (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Plate reader

Methodology:

-

Antigen Coating: Dilute blood group A substance in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat step 2.

-

Sample Incubation: Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat step 2.

-

Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated anti-human IgG or IgM to the appropriate wells. Incubate for 1 hour at room temperature.

-

Washing: Repeat step 2 (perform 5 washes).

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[5][27][28]

Caption: Workflow for an indirect ELISA protocol.

Protocol: Lectin Affinity Chromatography

This protocol is used to isolate and purify glycoproteins bearing the blood group A antigen from a complex mixture.

Objective: To purify A-antigen-bearing glycoproteins.

Materials:

-

Chromatography column

-

Lectin-agarose resin (e.g., HPA-agarose or DBA-agarose)

-

Binding/Wash Buffer (e.g., Tris-buffered saline, pH 7.4)

-

Elution Buffer (Binding buffer containing a competitive sugar, e.g., 0.1-0.5 M N-acetylgalactosamine)

-

Protein sample (e.g., cell lysate, serum)

-

Fraction collector

-

UV spectrophotometer

Methodology:

-

Column Packing: Pack the chromatography column with the lectin-agarose resin and equilibrate with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Apply the clarified protein sample to the column at a slow flow rate to allow for binding.

-

Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the column effluent at 280 nm until the absorbance returns to baseline.

-

Elution: Apply the Elution Buffer to the column to competitively release the bound glycoproteins.

-

Fraction Collection: Collect the eluted fractions using a fraction collector.

-

Analysis: Analyze the collected fractions for protein content (A280) and for the presence of the target glycoprotein (B1211001) using methods like SDS-PAGE or Western blotting.

-

Regeneration: Regenerate the column by washing with high and low pH buffers as per the manufacturer's instructions, followed by re-equilibration with Binding Buffer.[29][30][31]

Conclusion and Future Directions

The blood group A trisaccharide is a deceptively simple molecule with profound biological significance. Its role as a primary determinant of self in immunology is well-established, but its functions in pathogen recognition and cancer biology present exciting avenues for future research and therapeutic innovation. Understanding the precise mechanisms by which the A antigen modulates cancer risk and progression could lead to novel diagnostic markers and targeted therapies. Furthermore, elucidating the full spectrum of its interactions with host and microbial lectins will continue to expand our knowledge of the complex language of glycans in cellular communication. The protocols and data presented in this guide offer a foundational resource for professionals dedicated to unraveling the intricate roles of this key glycan structure.

References

- 1. academic.oup.com [academic.oup.com]

- 2. aklectures.com [aklectures.com]

- 3. ABO (gene) - Wikipedia [en.wikipedia.org]

- 4. Blood group ABO gene–encoded A transferase catalyzes the biosynthesis of FORS1 antigen of FORS system upon Met69Thr/Ser substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Predictive modeling of complex ABO glycan phenotypes by lectin microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Norovirus and Histo-Blood Group Antigens: Demonstration of a Wide Spectrum of Strain Specificities and Classification of Two Major Binding Groups among Multiple Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 12. Affinities of human histo-blood group antigens for norovirus capsid protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search-library.ucsd.edu [search-library.ucsd.edu]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. ABO Blood Group System and Gastric Cancer: A Case-Control Study and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. researchgate.net [researchgate.net]

- 19. asclepiusopen.com [asclepiusopen.com]

- 20. ABO blood groups and expression of blood group antigens of epithelial ovarian cancer in Chinese women - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Blood groups A and AB are associated with increased gastric cancer risk: evidence from a large genetic study and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. ABO blood group and risk of pancreatic cancer: a study in Shanghai and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ABO Blood Group and the Risk of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ABO blood group antigen therapy: a potential new strategy against solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of an ABO-ELISA for the quantitation of human blood group anti-A and anti-B IgM and IgG antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]

- 29. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 30. researchgate.net [researchgate.net]

- 31. Affinity Chromatography-based Lectin Purification Service - CD BioGlyco [bioglyco.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of the Blood Group A Antigen

This technical guide provides a comprehensive overview of the seminal discoveries, biochemical foundations, and genetic underpinnings of the human blood group A antigen. It details the historical experiments that led to its identification and explores the molecular basis of its expression, offering valuable insights for professionals in immunology, hematology, and therapeutic development.

The Landmark Discovery of the ABO Blood Group System

The foundation of modern immunohematology was laid in 1900 by Austrian physician Karl Landsteiner.[1] His pivotal experiments, driven by the observation that mixing blood from different individuals sometimes resulted in the clumping, or "agglutination," of red blood cells, led to the discovery of the ABO blood group system.[2][3] This discovery was a monumental step towards safe blood transfusions, which were previously fraught with fatal risks.[2] For his work, Landsteiner was awarded the Nobel Prize in Physiology or Medicine in 1930.[1][4]

Landsteiner's Core Experiment

Landsteiner's methodology was systematic and elegant in its simplicity. He collected blood samples from his colleagues, separated the red blood cells (erythrocytes) from the serum (the cell-free fluid component), and mixed the serum of each individual with the red blood cells of the others.[1][5]

Experimental Observations:

-

He noted that an individual's own serum would never agglutinate their own red blood cells.[3]

-

However, when serum and cells from different individuals were mixed, predictable patterns of agglutination emerged.[2]

From these patterns, Landsteiner identified three distinct groups, which he initially labeled A, B, and C.[1][3]

-

Group A: Red cells were agglutinated by the serum of group B.

-

Group B: Red cells were agglutinated by the serum of group A.

-

Group C: Red cells were not agglutinated by the serum of either A or B. This group was later renamed 'O' (from the German "Ohne," meaning "without").[1]

A fourth, less common group, AB, whose red cells were agglutinated by the serum of both A and B individuals, was discovered in 1902 by Landsteiner's students, Adriano Sturli and Alfred von Decastello.[2][4] This completed the foundational ABO system we know today.

Biochemical and Genetic Basis of the A Antigen

Decades of research following Landsteiner's discovery unraveled the precise molecular structures and genetic code defining the ABO antigens.

The H Antigen: The Precursor Foundation

The A and B antigens are not synthesized from scratch. They are modifications of a precursor carbohydrate structure known as the H antigen (also called H substance).[6][7] The H antigen is an oligosaccharide chain present on the surface of virtually all human red blood cells, except in individuals with the rare "Bombay phenotype."[6][8] The synthesis of the H antigen itself is controlled by the FUT1 gene located on chromosome 19.[7][9]

The A Antigen: A Specific Enzymatic Modification

The presence of the A antigen is determined by a single gene, the ABO gene , located on the long arm of chromosome 9 (9q34.2).[1][10][11] This gene encodes a glycosyltransferase, an enzyme that transfers a sugar molecule to a substrate.[12][13]

The A allele of the ABO gene codes for an enzyme called α-1,3-N-acetylgalactosaminyltransferase (A-transferase).[10][13] This enzyme specifically transfers an N-acetylgalactosamine (GalNAc) sugar from a donor molecule (UDP-GalNAc) to the terminal galactose of the H antigen.[10][14] This addition creates the A antigen.

The B allele, in contrast, encodes a B-transferase that adds a D-galactose molecule. The O allele contains a critical frameshift mutation (a deletion of a single guanine (B1146940) nucleotide at position 261) that results in a truncated, non-functional protein.[10][11] Therefore, in individuals with type O blood, the H antigen remains unmodified.[15]

Quantitative Summary of Key Discoveries and Molecular Data

The following tables summarize the critical milestones and molecular distinctions in the history of the A antigen's discovery and characterization.

Table 1: Timeline of Key Discoveries

| Year | Discovery | Key Contributor(s) | Significance |

|---|---|---|---|

| 1900-1901 | Discovery of the three blood groups A, B, and O (C) through agglutination experiments.[1][4][16] | Karl Landsteiner | Established the scientific basis for blood typing and safe transfusion. |

| 1902 | Identification of the fourth blood group, AB.[2] | A. von Decastello & A. Sturli | Completed the primary ABO classification. |

| 1924 | Elucidation of the correct inheritance pattern of ABO groups (three-allele model).[4][15] | Felix Bernstein | Provided the genetic framework for the ABO system. |

| 1953 | Discovery that ABO epitopes are conferred by sugars.[4] | W. T. J. Morgan & W. M. Watkins | Shifted focus to the biochemical structure of the antigens. |

| 1990 | Cloning of the ABO gene.[11][17] | Fumiichiro Yamamoto et al. | Revealed the precise molecular genetic basis of the A, B, and O alleles. |

Table 2: Biochemical Differences of H, A, and B Antigens

| Antigen | Gene Product | Immunodominant Sugar Added to H Antigen | Terminal Carbohydrate Structure |

|---|---|---|---|

| H | FUT1 fucosyltransferase | L-Fucose | Galactose-N-acetylglucosamine-...-Fucose |

| A | A-transferase | N-acetylgalactosamine (GalNAc) [15] | N-acetylgalactosamine -Galactose-N-acetylglucosamine-...-Fucose |

| B | B-transferase | D-Galactose (Gal) [15] | D-Galactose -Galactose-N-acetylglucosamine-...-Fucose |

Table 3: Key Genetic Differences Between A and B Alleles

| Allele | Enzyme Encoded | Key Amino Acid Differences from B Allele | Resulting Specificity |

|---|---|---|---|

| A (A101) | α-1,3-N-acetylgalactosaminyltransferase | Leu266, Gly268[11] | Transfers N-acetylgalactosamine |

| B (B101) | α-1,3-galactosyltransferase | Met266, Ala268[11] | Transfers D-Galactose |

| O (O01) | Non-functional protein | Frameshift deletion at nucleotide 261.[11] | No sugar transfer to H antigen |

Experimental Protocols

The cornerstone of blood typing remains the hemagglutination assay, a direct application of Landsteiner's original observations.

Classical Hemagglutination Assay: Tube Method

This method provides a clear and reliable determination of the ABO phenotype by testing for the presence of A and B antigens on red blood cells (Forward Grouping) and anti-A and anti-B antibodies in the serum (Reverse Grouping).[18]

Objective: To determine the ABO blood group of a sample.

Materials:

-

Anticoagulated whole blood sample

-

Centrifuge

-

Test tubes (12 x 75 mm)

-

Pipettes

-

Saline solution (0.9% NaCl)

-

Anti-A and Anti-B typing sera (monoclonal or polyclonal)

-

Known A₁ and B red blood cells (for reverse grouping)

Procedure:

-

Preparation of Red Cell Suspension:

-

Centrifuge the whole blood sample to separate plasma and red cells.

-

Wash the red cells by resuspending them in saline, centrifuging, and discarding the supernatant. Repeat 3 times.

-

Prepare a 3-5% suspension of the washed red cells in saline.

-

-

Forward Grouping (Antigen Detection):

-

Label two test tubes: "Anti-A" and "Anti-B".

-

Add one drop of Anti-A serum to the "Anti-A" tube.

-

Add one drop of Anti-B serum to the "Anti-B" tube.

-

To each tube, add one drop of the prepared patient red cell suspension.

-

Gently mix the contents and centrifuge the tubes for 15-30 seconds at ~1000 x g.

-

Gently resuspend the cell button and observe for agglutination (clumping).

-

-

Reverse Grouping (Antibody Detection):

-

Label two test tubes: "A cells" and "B cells".

-

Add two drops of the patient's plasma/serum to each tube.

-

Add one drop of known A₁ cells to the "A cells" tube.

-

Add one drop of known B cells to the "B cells" tube.

-

Mix and centrifuge as in the forward grouping.

-

Gently resuspend the cell button and observe for agglutination.

-

Interpretation of Results: | Forward Grouping (Patient RBCs +) | Reverse Grouping (Patient Serum +) | Blood Group | | :--- | :--- | :--- | | Anti-A | Anti-B | A₁ Cells | B Cells | | Agglutination | No Agglutination | No Agglutination | Agglutination | A | | No Agglutination | Agglutination | Agglutination | No Agglutination | B | | Agglutination | Agglutination | No Agglutination | No Agglutination | AB | | No Agglutination | No Agglutination | Agglutination | Agglutination | O |

Mandatory Visualizations

The following diagrams illustrate the key biochemical and logical pathways described in this guide.

References

- 1. A Brief History of Human Blood Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Karl Landsteiner (1868–1943): A Versatile Blood Scientist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Karl Landsteiner and the Discovery of the Major Blood Types [thoughtco.com]

- 4. ABO blood group system - Wikipedia [en.wikipedia.org]

- 5. Discovery of Human Blood Groups | Research Starters | EBSCO Research [ebsco.com]

- 6. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 7. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. H antigen - Wikipedia [en.wikipedia.org]

- 10. ABO (gene) - Wikipedia [en.wikipedia.org]

- 11. ABO genetics - Glycopedia [glycopedia.eu]

- 12. Structural Biochemistry/Enzyme Catalytic Mechanism/Enzyme Classification/Transferases - Wikibooks, open books for an open world [en.wikibooks.org]

- 13. Transferase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Karl Landsteiner - Wikipedia [en.wikipedia.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Blood Group Typing: From Classical Strategies to the Application of Synthetic Antibodies Generated by Molecular Imprinting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Blood Group A Trisaccharide Biosynthesis Pathway

This guide provides a comprehensive technical overview of the biosynthesis of the blood group A trisaccharide, intended for researchers, scientists, and professionals in drug development. It covers the core biochemical reactions, enzyme kinetics, and detailed experimental protocols for studying this crucial pathway.

Introduction

The blood group A antigen is a key carbohydrate structure present on the surface of red blood cells and other tissues in individuals with blood type A. Its synthesis is the final step in the ABO antigen biosynthesis pathway, involving the enzymatic transfer of a specific sugar to a precursor molecule. Understanding this pathway is critical for blood transfusion medicine, organ transplantation, and for elucidating the roles of glycosylation in health and disease.

The core reaction in the biosynthesis of the blood group A trisaccharide is the transfer of an N-acetylgalactosamine (GalNAc) residue from a donor substrate to an acceptor substrate, the H antigen. This reaction is catalyzed by the enzyme α-1,3-N-acetylgalactosaminyltransferase, also known as A-transferase or GTA.

The Biosynthesis Pathway

The biosynthesis of the blood group A trisaccharide is a single enzymatic step building upon the H antigen, which is the precursor for both A and B antigens.

The Core Reaction:

-

Enzyme: α-1,3-N-acetylgalactosaminyltransferase (A-transferase, GTA)[1][2]

-

Donor Substrate: Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc)

-

Acceptor Substrate: H antigen (Fucα1-2Gal-R)

-

Product: Blood Group A antigen (GalNAcα1-3(Fucα1-2)Gal-R)

-

By-product: Uridine diphosphate (UDP)

The A-transferase, encoded by the A allele of the ABO gene, specifically recognizes the terminal galactose of the H antigen and catalyzes the formation of an α-1,3-glycosidic bond with N-acetylgalactosamine.[1][2]

Quantitative Data

The following table summarizes the known kinetic parameters and optimal conditions for human α-1,3-N-acetylgalactosaminyltransferase.

| Parameter | Value | Substrate/Condition | Source |

| Km (UDP-GalNAc) | 13 µM | Donor Substrate | |

| Km (2'-fucosyllactose) | 270 µM | Acceptor Substrate Analog | |

| Km (Lacto-N-fucopentaose I) | 350 µM | Acceptor Substrate Analog | |

| Vmax | Not reported | - | - |

| Optimal pH | 6.5 - 7.0 | Reaction Condition | [3] |

| Cofactor | Mn2+ | Required for activity | [3] |

| Inhibitor | UDP | By-product inhibitor | |

| Inhibitor | UDP-galactose | Competitive inhibitor | |

| Ki (UDP) | 8.6 µM | - | |

| Ki (UDP-galactose) | 6.2 µM | - |

Experimental Protocols

This section provides detailed methodologies for the purification of A-transferase and for conducting enzyme activity assays.

Purification of α-1,3-N-acetylgalactosaminyltransferase (Affinity Chromatography)

This protocol describes a general workflow for the purification of A-transferase, which can be adapted for recombinant or native sources.

Materials:

-

Affinity Column: UDP-hexanolamine-Sepharose or similar affinity matrix.

-

Binding/Wash Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 150 mM NaCl.

-

Elution Buffer: Binding/Wash Buffer containing a gradient of 0-10 mM UDP.

-

Protein Source: Recombinant E. coli cell lysate expressing tagged A-transferase or human plasma from blood group A individuals.

Protocol:

-

Sample Preparation:

-

For recombinant protein from E. coli, lyse the cells using sonication or a French press in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole (B134444) for His-tagged protein).

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

For plasma, centrifuge to remove any precipitates and filter through a 0.45 µm filter.

-

-

Column Equilibration:

-

Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.

-

-

Loading:

-

Load the prepared sample onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min).

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound A-transferase using a linear gradient of UDP (0-10 mM) in Elution Buffer.

-

Collect fractions and monitor the protein elution by absorbance at 280 nm.

-

-

Analysis:

-

Analyze the collected fractions for protein content and purity using SDS-PAGE.

-

Assay the fractions for A-transferase activity using one of the methods described below to identify the fractions containing the active enzyme.

-

Pool the active fractions and dialyze against a storage buffer (e.g., 25 mM Tris-HCl pH 7.4, 50% glycerol) for long-term storage at -20°C.

-

Enzyme Activity Assays

Several methods can be employed to measure the activity of A-transferase. Below are protocols for three common assays.

This continuous assay measures the production of UDP, which is then converted to UMP and inorganic phosphate (B84403) (Pi) by a coupling phosphatase. The released Pi is detected colorimetrically.

Materials:

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 1 mM DTT.

-

UDP-GalNAc: Stock solution (e.g., 10 mM).

-

Acceptor Substrate: H antigen or an analog like 2'-fucosyllactose (B36931) (stock solution, e.g., 10 mM).

-

Coupling Phosphatase: Apyrase or a similar UDP-hydrolyzing phosphatase.

-

Malachite Green Reagent: Commercially available or prepared in-house.

-

Purified A-transferase.

Protocol:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing Reaction Buffer, varying concentrations of UDP-GalNAc and the acceptor substrate (for kinetic analysis), and a fixed amount of coupling phosphatase.

-

Include controls without A-transferase and without substrates.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the purified A-transferase to each well. The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction and develop the color by adding the Malachite Green Reagent according to the manufacturer's instructions.

-

After a short incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of UDP produced, which is stoichiometric to the amount of Pi released.

-

Determine the initial reaction velocities and calculate Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

This method directly measures the formation of the blood group A trisaccharide product by separating it from the unreacted acceptor substrate using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂.

-

UDP-GalNAc: Stock solution (e.g., 10 mM).

-

Acceptor Substrate: H antigen or 2'-fucosyllactose (stock solution, e.g., 10 mM).

-

Purified A-transferase.

-

HPLC System: With a suitable column for carbohydrate separation (e.g., a reversed-phase C18 column or an amino-propyl column) and a UV or fluorescence detector (if using labeled substrates).

Protocol:

-

Enzyme Reaction:

-

Set up the enzymatic reaction as described for the colorimetric assay (without the coupling phosphatase).

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by boiling for 5 minutes.

-

-

Sample Preparation for HPLC:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto the HPLC column.

-

Separate the product from the substrate using an appropriate gradient of solvents (e.g., a water/acetonitrile gradient).

-

Detect the separated compounds. If the substrates are not chromophoric, they can be derivatized with a fluorescent tag prior to the reaction or detected using a refractive index detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the A trisaccharide product.

-

Integrate the peak area corresponding to the product to determine its concentration.

-

Calculate the reaction velocity and perform kinetic analysis.

-

This highly sensitive assay uses a radiolabeled donor substrate to track the incorporation of the sugar into the acceptor substrate.

Materials:

-

Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂.

-

Radiolabeled Donor: [¹⁴C]UDP-GalNAc or [³H]UDP-GalNAc.

-

Acceptor Substrate: H antigen or 2'-fucosyllactose.

-

Purified A-transferase.

-

Termination Solution: 0.1 M EDTA.

-

Separation Method: Sep-Pak C18 cartridges or anion-exchange chromatography.

-

Scintillation Cocktail and Counter.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing Reaction Buffer, a fixed amount of acceptor substrate, and a known amount of radiolabeled UDP-GalNAc.

-

-

Initiate and Incubate:

-

Start the reaction by adding the A-transferase.

-

Incubate at 37°C for a specific time.

-

-

Termination and Separation:

-

Stop the reaction by adding the Termination Solution.

-

Separate the radiolabeled product from the unreacted radiolabeled donor. This can be achieved by passing the reaction mixture through a Sep-Pak C18 cartridge, which will retain the more hydrophobic product while the unreacted UDP-GalNAc passes through, or by using anion-exchange chromatography to bind the negatively charged UDP-GalNAc.

-

-

Quantification:

-

Elute the product from the separation medium.

-

Add the eluate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the specific activity of the radiolabeled donor.

-

Determine the kinetic parameters as described for the other assays.

-

Product Characterization

The identity and structure of the synthesized blood group A trisaccharide can be confirmed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MALDI-TOF)

Protocol:

-

Sample Preparation: Mix a small aliquot of the purified reaction product with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive or negative ion mode. The expected mass-to-charge ratio (m/z) for the blood group A trisaccharide will confirm its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: The purified trisaccharide product should be lyophilized and dissolved in D₂O.

-

Analysis: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The chemical shifts and coupling constants of the anomeric protons and carbons, as well as the specific cross-peaks in the 2D spectra, will confirm the α-1,3-linkage of the GalNAc residue to the galactose of the H antigen structure.[4][5][6][7][8]

Conclusion

This technical guide provides a detailed framework for studying the biosynthesis of the blood group A trisaccharide. The provided protocols for enzyme purification, activity assays, and product characterization offer a solid foundation for researchers to investigate the kinetics and mechanism of A-transferase, and to explore potential inhibitors or modulators of this important enzyme. The quantitative data and pathway diagrams serve as a valuable reference for professionals in drug development and related fields.

References

- 1. ABO ABO, alpha 1-3-N-acetylgalactosaminyltransferase and alpha 1-3-galactosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. ABO ABO, alpha 1-3-N-acetylgalactosaminyltransferase and alpha 1-3-galactosyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Human blood group glycosyltransferases. I. Purification of n-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational studies of blood group A and blood group B oligosaccharides using NMR residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis of Blood Group Antigenic A Trisaccharide and Its Biotinylated Derivative | MDPI [mdpi.com]

- 7. Blood group A antigen triose (>90% NMR) [elicityl-oligotech.com]

- 8. researchgate.net [researchgate.net]

Conformational Analysis of the Blood Group A Trisaccharide: A Technical Guide for Researchers

Abstract

The blood group A trisaccharide (α-L-Fuc-(1→2)-[α-D-GalNAc-(1→3)]-β-D-Gal) is a critical carbohydrate determinant in cell recognition, transfusion medicine, and pathology. Its biological activity is intimately linked to its three-dimensional structure and conformational dynamics. This technical guide provides an in-depth overview of the experimental and computational methodologies employed in the conformational analysis of this important biomolecule. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are presented, alongside a summary of key quantitative conformational parameters. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural landscape of the blood group A trisaccharide.

Introduction

The spatial arrangement of the blood group A trisaccharide is a key factor in its recognition by antibodies and lectins.[1][2] Understanding its conformational preferences is therefore crucial for the development of novel diagnostics, therapeutics, and blood-related products. The inherent flexibility of oligosaccharides, arising from rotations around the glycosidic linkages, makes their structural elucidation a challenging endeavor.[3] A combination of experimental and computational techniques is often necessary to obtain a comprehensive picture of their conformational landscape.

This guide will delve into the two primary methods for studying the conformation of the blood group A trisaccharide: Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations. We will provide detailed experimental and computational protocols, present key quantitative data in a structured format, and use diagrams to illustrate the workflows involved in these analyses.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the three-dimensional structure and dynamics of molecules in solution.[1] For oligosaccharides like the blood group A trisaccharide, several NMR parameters are particularly informative, including the Nuclear Overhauser Effect (NOE), scalar (J) couplings, and residual dipolar couplings (RDCs).[1][4]

Key NMR Observables for Conformational Analysis

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (< 5 Å).[5] The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive "molecular ruler." In the context of the blood group A trisaccharide, inter-residue NOEs provide crucial information about the relative orientation of the monosaccharide units and thus the conformation around the glycosidic linkages.[6]

-

Scalar (J) Couplings: J-couplings are through-bond interactions between nuclear spins.[7] Three-bond J-couplings (³J) are particularly useful as their magnitude is related to the dihedral angle between the coupled nuclei via the Karplus equation. This relationship allows for the determination of torsional angles within the monosaccharide rings and, in some cases, across the glycosidic linkages.

-

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by measuring the dipolar interactions between nuclei in a partially aligned molecule.[4][8] By dissolving the trisaccharide in a liquid crystalline medium, a slight alignment with the magnetic field can be induced, allowing for the measurement of RDCs. These couplings provide information on the orientation of inter-nuclear vectors relative to a common reference frame, thus providing valuable constraints on the overall shape and conformation of the molecule.[4]

Experimental Protocols

-

Trisaccharide Sample: A sample of the blood group A trisaccharide (typically 1-5 mg) is lyophilized three times from D₂O to exchange all labile protons for deuterons. The sample is then dissolved in 99.96% D₂O.

-

RDC Sample Preparation (using bicelles): A stock solution of a bicelle medium (e.g., a 3:1 molar ratio of 1,2-di-O-tridecanyl-sn-glycero-3-phosphocholine and 1,2-di-O-hexyl-sn-glycero-3-phosphocholine in D₂O) is prepared. The lyophilized trisaccharide is dissolved in D₂O, and the bicelle stock solution is added to achieve a final desired concentration (e.g., 7.5%). The sample is homogenized by gentle vortexing and temperature cycling.[1]

-

1D and 2D Homonuclear Experiments (COSY, TOCSY, NOESY, ROESY):

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended.

-

Temperature: Experiments are typically performed at 298 K.

-

NOESY/ROESY: For NOESY experiments with small to medium-sized molecules where the NOE may be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred as the ROE is always positive.[5][9] A typical mixing time for ROESY is 200-500 ms. For NOESY, a range of mixing times (e.g., 100-800 ms) should be used to build up NOE curves.

-

Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, NMRPipe). A squared sine-bell window function is typically applied before Fourier transformation.

-

-

Residual Dipolar Coupling (RDC) Measurement:

-

Two sets of spectra are required: one in isotropic conditions (without the alignment medium) and one in the anisotropic (bicelle) solution.[10]

-

The ¹J_CH couplings are measured using a 2D sensitivity-enhanced HSQC experiment. The RDC is the difference between the coupling constant measured in the anisotropic and isotropic conditions.

-

Data Analysis Workflow

The following diagram illustrates a typical workflow for the conformational analysis of the blood group A trisaccharide using NMR data.

Computational Approach: Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to study the dynamic nature of molecules over time.[11] By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of the blood group A trisaccharide and provide insights into its flexibility and preferred shapes.[12]

Key Components of an MD Simulation

-

Force Field: A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms.[13] For carbohydrates, force fields like CHARMM36 and GLYCAM06 are commonly used.[3][14] These force fields have been specifically parameterized to accurately model the unique stereochemical features of sugars.

-

Solvent Model: The surrounding solvent has a significant impact on the conformation of oligosaccharides. Therefore, it is crucial to include an explicit solvent model (e.g., TIP3P water) in the simulation to accurately capture the solvent-solute interactions.

-

Simulation Protocol: A typical MD simulation protocol involves three main stages: energy minimization, equilibration, and production.

MD Simulation Protocol

-

System Setup:

-

The initial coordinates of the blood group A trisaccharide can be built using carbohydrate builder tools (e.g., CHARMM-GUI Glycan Reader).

-

The trisaccharide is placed in a periodic box of explicit water molecules.

-

Ions are added to neutralize the system.

-

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries in the initial structure. This is typically done using a steepest descent algorithm followed by a conjugate gradient method.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the solute and to achieve a stable density. This is a critical step to ensure that the system is in a physically realistic state before the production run.

-

Production: The production run is the main part of the simulation where the trajectory of the atoms is recorded over a long period of time (typically hundreds of nanoseconds to microseconds). This trajectory is then used for subsequent analysis.

MD Simulation and Analysis Pipeline

The following diagram illustrates a typical pipeline for an MD simulation study of the blood group A trisaccharide.

Quantitative Conformational Data

The combination of NMR spectroscopy and MD simulations has led to a detailed understanding of the conformational preferences of the blood group A trisaccharide. The tables below summarize some of the key quantitative data reported in the literature.

Table 1: Glycosidic Torsion Angles

The conformation of the blood group A trisaccharide is primarily defined by the torsion angles around the two glycosidic linkages: Φ/Ψ for the α-D-GalNAc-(1→3)-β-D-Gal linkage and Φ'/Ψ' for the α-L-Fuc-(1→2)-β-D-Gal linkage.

| Linkage | Torsion Angle | Definition | Typical Value Range (degrees) |

| α-D-GalNAc-(1→3)-β-D-Gal | Φ | O5'-C1'-O3-C3 | -100 to -120 |

| Ψ | C1'-O3-C3-C2 | 140 to 160 | |

| α-L-Fuc-(1→2)-β-D-Gal | Φ' | O5''-C1''-O2-C2 | -70 to -90 |

| Ψ' | C1''-O2-C2-C1 | -100 to -120 |

Note: The exact values can vary depending on the force field used in simulations and the experimental conditions.

Table 2: Key Inter-proton Distances from NOE Data

The following table lists some of the key inter-proton distances that are characteristic of the preferred conformation of the blood group A trisaccharide, as determined by NOE experiments.

| Proton Pair | Inter-residue Linkage | Typical Distance (Å) |

| H1' (GalNAc) - H3 (Gal) | α(1→3) | ~2.5 - 3.0 |

| H1'' (Fuc) - H2 (Gal) | α(1→2) | ~2.5 - 3.0 |

| H5'' (Fuc) - H1' (GalNAc) | Through-space | ~3.0 - 4.0 |

| H6'' (Fuc) - H1' (GalNAc) | Through-space | ~3.5 - 4.5 |

Table 3: Representative J-Coupling Constants

J-coupling constants provide information about the conformation of the individual monosaccharide rings. The values for the pyranose rings of the blood group A trisaccharide are consistent with a stable 4C1 chair conformation for the GalNAc and Gal residues and a 1C4 chair conformation for the Fuc residue.

| Residue | Coupling Constant | Typical Value (Hz) |

| GalNAc | ³J(H1', H2') | ~3.5 - 4.0 |

| Gal | ³J(H1, H2) | ~7.5 - 8.0 |

| Fuc | ³J(H1'', H2'') | ~3.5 - 4.0 |

Conclusion

The conformational analysis of the blood group A trisaccharide is a multifaceted process that relies on the synergistic application of advanced experimental and computational techniques. NMR spectroscopy provides crucial experimental restraints that define the conformational space accessible to the molecule in solution, while molecular dynamics simulations offer a dynamic picture of its conformational landscape and the relative populations of different conformers. The data presented in this guide highlight a relatively well-defined conformational preference for the blood group A trisaccharide, which is essential for its biological recognition. This detailed structural understanding is fundamental for future research in glycobiology and the development of carbohydrate-based diagnostics and therapeutics.

References

- 1. Conformational studies of blood group A and blood group B oligosaccharides using NMR residual dipolar couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structural studies of branched 2-linked trisaccharides related to blood group determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simulation of Carbohydrates, from Molecular Docking to Dynamics in Water | Springer Nature Experiments [experiments.springernature.com]